molecular formula C18H19NO6 B2805574 racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine CAS No. 55943-93-6

racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine

Cat. No. B2805574
CAS RN: 55943-93-6
M. Wt: 345.351
InChI Key: LCPVUEPTKODYOL-SFHVURJKSA-N
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Description

Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine, also known as ZD 1839, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential application in cancer treatment due to its ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.

Mechanism of Action

Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine inhibits the EGFR signaling pathway by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, which are involved in cell proliferation, survival, and migration. By inhibiting EGFR signaling, racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has been shown to have a number of biochemical and physiological effects. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is its ability to inhibit the EGFR signaling pathway, which is often overexpressed in various types of cancer. This makes it a promising candidate for cancer treatment. However, one limitation of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine. One direction is to investigate its potential application in combination with other targeted therapies, such as monoclonal antibodies or other tyrosine kinase inhibitors. Another direction is to explore its potential application in other types of cancer, such as pancreatic cancer or glioblastoma. Furthermore, future research could focus on developing more potent and selective inhibitors of the EGFR signaling pathway, which could potentially lead to improved cancer treatment options.

Synthesis Methods

The synthesis of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine involves the reaction of 3,4-dihydroxyphenylacetic acid with N-carbobenzyloxy-2-methylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a racemic mixture of two enantiomers, which can be separated using chiral chromatography.

Scientific Research Applications

Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the EGFR signaling pathway, which is often overexpressed in various types of cancer. In preclinical studies, racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has demonstrated antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer.

properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-18(16(22)23,10-13-7-8-14(20)15(21)9-13)19-17(24)25-11-12-5-3-2-4-6-12/h2-9,20-21H,10-11H2,1H3,(H,19,24)(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPVUEPTKODYOL-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine

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